all-trans-13,14-Dihydroretinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-4,6,8-trien-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-12,17,21H,7,10,13-15H2,1-5H3/b9-6+,12-11+,16-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBOQVAIYMSUDT-HRYGCDPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(C)CCO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(C)CCO)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315313 | |
| Record name | 13,14-Dihydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | All-trans-13,14-dihydroretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
115797-14-3 | |
| Record name | 13,14-Dihydroretinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115797-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13,14-Dihydroretinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201315313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | All-trans-13,14-dihydroretinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011618 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Enzymatic Pathways of All Trans 13,14 Dihydroretinol
Precursor Compounds and Initial Biotransformations
The primary precursor for the synthesis of all-trans-13,14-dihydroretinol (B17957) is all-trans-retinol , a form of vitamin A obtained from dietary sources. nih.gov The initial and key biotransformation is the saturation of the 13–14 double bond of all-trans-retinol. nih.gov This reaction is the first step in the generation of a series of dihydroretinoid metabolites.
Following its formation, this compound can undergo further metabolism through the same enzymatic pathways as its precursor, all-trans-retinol. nih.govacs.org It can be oxidized to all-trans-13,14-dihydroretinal by alcohol dehydrogenases. nih.govacs.org This intermediate is then irreversibly oxidized to all-trans-13,14-dihydroretinoic acid by retinaldehyde dehydrogenases. nih.govacs.org This latter compound is a biologically active molecule that can regulate gene expression. nih.govgoogle.com
Retinol (B82714) Saturase (RetSat) and its Role in 13,14-Dihydroretinol Formation
Retinol Saturase (RetSat), also known as all-trans-retinol 13,14-reductase, is the key enzyme responsible for the synthesis of this compound. wikipedia.org It catalyzes the irreversible saturation of the C13-C14 double bond in all-trans-retinol. researchgate.netresearchgate.net This action marks the committed step in the dihydroretinoid metabolic pathway. researchgate.net The product, this compound, has been detected in various tissues of animals on a normal diet, indicating its physiological relevance. nih.govgoogle.com
The enzyme Retinol Saturase is encoded by the RETSAT gene in humans. wikipedia.orggenecards.orgwikidoc.org The human RETSAT gene is located on chromosome 2. nih.govwikidoc.org The gene structure is highly conserved among vertebrates, with the human gene consisting of 11 exons. fu-berlin.de The mouse homolog, Retsat, also shows a highly conserved genomic organization. fu-berlin.denih.gov The RETSAT gene is also known by other names including PPSIG (PPAR-alpha-regulated and starvation-induced gene protein). wikipedia.orggenecards.org
Table 1: Characteristics of the Human RETSAT Gene
| Feature | Description | Source(s) |
| Official Symbol | RETSAT | genecards.org |
| Full Name | Retinol Saturase | genecards.orgproteinatlas.org |
| Aliases | PPSIG, FLJ20296 | genecards.org |
| Chromosomal Location | Chromosome 2 | nih.govwikidoc.org |
| Number of Exons | 11 | fu-berlin.de |
| Associated Pathways | Retinoid metabolism and transport, Visual phototransduction | genecards.orguniprot.org |
RetSat belongs to the oxidoreductase family of enzymes. wikipedia.orgresearchgate.net The enzymatic reaction requires a dinucleotide cofactor, with studies suggesting it is an NADH/NADPH-dependent oxidoreductase. nih.govfrontiersin.org The protein contains a dinucleotide-binding motif for FAD or NAD/NADP. pnas.orgresearchgate.net Mutations in this binding site have been shown to reduce enzyme activity. pnas.org
The primary substrate for RetSat is all-trans-retinol . nih.govresearchgate.net The enzyme exhibits high specificity, as it does not show activity towards all-trans-retinoic acid or other isomers of retinol such as 9-cis, 11-cis, or 13-cis-retinol. uniprot.org The saturation of the 13-14 double bond is stereospecific, producing (13R)-all-trans-13,14-dihydroretinol. nih.gov Interestingly, while mammalian RetSat is specific for the 13-14 double bond, zebrafish RetSat A has a broader specificity, capable of saturating either the 13-14 or the 7-8 double bond of all-trans-retinol. nih.govacs.org
Phylogenetic analyses reveal that RetSat is evolutionarily related to a family of plant and cyanobacterial carotenoid isomerases (CRTISO). nih.govnih.govresearchgate.net Vertebrate RetSat proteins are thought to be monophyletic and are related to plant CRTISO, with about 41-43% conserved amino acid substitutions. researchgate.net This suggests that the ancestral gene for both plant CRTISO and vertebrate RetSat existed before the divergence of the plant and animal kingdoms. researchgate.net
Despite the sequence similarity, their functions have diverged. Plant CRTISO isomerizes carotenoids, while the vertebrate enzyme evolved to become a retinol saturase. nih.govnih.gov The zebrafish genome contains two RetSat homologues (zRetSat A and zRetSat B), likely the result of gene duplication in the teleost lineage. nih.gov These zebrafish enzymes are more divergent from each other than they are from human or mouse RetSat, indicating a high degree of evolutionary divergence. nih.gov The presence of RetSat homologues in all examined chordates and even in non-chordate deuterostomes suggests an ancient origin and conserved importance of this enzyme family. nih.govnih.gov
Enzymatic Mechanism and Substrate Specificity of RetSat
Subcellular Localization of Biosynthetic Enzymes
The primary enzyme in the biosynthesis of this compound, Retinol Saturase (RetSat), is a membrane-associated protein. nih.govgenecards.org Studies have shown that RetSat is localized to the endoplasmic reticulum (ER). uniprot.orgresearchgate.netuniprot.org An N-terminal signal peptide is thought to target the enzyme to the ER. pnas.org Some evidence also points to its presence in the nuclear membrane. uniprot.orguniprot.org The precursor, all-trans-retinol, is found in both the cytosol, bound to cellular retinol-binding protein, and in the microsomal fraction, which contains the ER. nih.gov
Table 2: Subcellular Localization of Key Components
| Component | Subcellular Location(s) | Source(s) |
| Retinol Saturase (RetSat) | Endoplasmic Reticulum, Nuclear Membrane | uniprot.orgresearchgate.netuniprot.org |
| all-trans-retinol (precursor) | Cytosol, Microsomal Fraction (ER) | nih.gov |
Tissue-Specific Expression of Biosynthetic Pathways in Model Organisms
The expression of RetSat, and thus the biosynthetic pathway for this compound, is tissue-specific. In mouse models, RetSat is highly expressed in metabolically active tissues. nih.govfrontiersin.org The highest levels are found in the liver, kidney, intestine, and adipose tissue (both white and brown fat). nih.govpnas.orguniprot.org Lower levels of expression are detected in the heart, skeletal muscle, and testis, with very little to no expression in the lung, brain, and spleen. uniprot.org
In humans, RETSAT gene expression is also prominent in adipose tissue, particularly visceral adipose tissue. genecards.orgproteinatlas.org Studies in zebrafish have shown that the two RetSat homologues are expressed in the liver and intestine of adult fish. nih.govacs.org The expression patterns can also be developmentally regulated; for instance, in zebrafish, zRetSat B is expressed at earlier developmental stages than zRetSat A. nih.govacs.org The expression of RetSat is also regulated by various factors, including diet and metabolic state. For example, its expression is upregulated by a high-fat diet in mice and is controlled by transcription factors like PPARγ in adipocytes. pnas.orgphysiology.orgmdc-berlin.de
Table 3: Tissue-Specific Expression of RetSat in Model Organisms
| Organism | High Expression Tissues | Low/No Expression Tissues | Source(s) |
| Mouse | Liver, Kidney, Intestine, Adipose Tissue | Lung, Brain, Spleen | nih.govpnas.orguniprot.org |
| Human | Adipose (Visceral), Liver, Kidney, Intestine | - | genecards.orgproteinatlas.orgresearchgate.net |
| Zebrafish | Liver, Intestine | - | nih.govacs.org |
Expression Profiles in Liver, Kidney, and Intestine
Retinol saturase (RetSat) exhibits prominent expression in several metabolically active organs, with particularly high levels observed in the liver, kidney, and intestine. researchgate.netnih.govgenecards.orggoogle.comgoogle.com In mice, RetSat is highly expressed in these three tissues. nih.govreactome.org Studies have shown that mouse RetSat is a membrane-associated protein. nih.gov The liver is consistently reported as a site of predominant RetSat expression at the protein level. uniprot.org
In humans, mRNA expression of RETSAT is also significant in these organs. Data indicates high expression in the duodenum and small intestine, with comparable, though slightly lower, expression in the liver and kidney. fu-berlin.de The expression of RetSat in these tissues suggests a crucial role in the local metabolism of vitamin A. The presence of this compound has been detected in these tissues in animals on a standard diet, confirming the in vivo activity of the enzyme. nih.govgenecards.org
| Tissue | Expression Level (Mouse) | Expression Level (Human) | Key Findings |
|---|---|---|---|
| Liver | Highest expression uniprot.orgnih.gov | High expression genecards.orgfu-berlin.de | Predominant site of protein expression uniprot.org. Up-regulated in diet-induced obese mice uniprot.org. |
| Kidney | High expression uniprot.orgnih.gov | High expression genecards.orgfu-berlin.de | Consistently high levels of RetSat reported researchgate.net. |
| Intestine | High expression uniprot.orgnih.gov | Highest in duodenum and small intestine genecards.orgfu-berlin.de | Indicates a role in dietary vitamin A metabolism researchgate.net. |
Expression in Adipose Tissue and other Tissues
Retinol saturase (RetSat) is highly expressed in both white and brown adipose tissue (WAT and BAT). uniprot.orgnih.gov Its expression is induced during the differentiation of preadipocytes into mature fat cells and is directly regulated by the transcription factor PPARγ. pnas.orgresearchgate.nete-dmj.org In fact, RetSat is necessary for normal adipocyte differentiation. pnas.orgcornell.edu Interestingly, while crucial for adipogenesis, RetSat expression is downregulated in the adipose tissue of obese individuals, a phenomenon potentially linked to macrophage infiltration which represses its expression. pnas.org Cold exposure and β-adrenergic signaling have been shown to induce RetSat expression in both WAT and BAT in mice. nih.govcharite.de
Beyond the primary sites, RetSat is expressed at lower levels in various other tissues. Weak expression has been noted in the heart, skeletal muscle, and testis, while it is barely detectable in the lung, brain, and spleen. uniprot.org This widespread, albeit variable, tissue distribution suggests that RetSat may have diverse, tissue-specific functions. researchgate.net
| Tissue | Expression Level | Key Findings |
|---|---|---|
| Adipose Tissue (White and Brown) | High uniprot.orgnih.gov | Induced during adipocyte differentiation researchgate.net. Regulated by PPARγ e-dmj.org. Downregulated in obesity pnas.org. Induced by cold exposure charite.de. |
| Heart | Weak uniprot.org | Indicates a potential minor role in cardiac tissue. |
| Skeletal Muscle | Weak uniprot.org | Suggests limited involvement in muscle retinoid metabolism. |
| Testis | Weak uniprot.org | May have a specialized function in reproduction. |
| Lung | Barely detected uniprot.org | Minimal expression suggests a limited role. |
| Brain | Barely detected uniprot.org | Minimal expression suggests a limited role. |
| Spleen | Barely detected uniprot.org | Minimal expression suggests a limited role in the immune system. |
Comparative Analysis in Zebrafish (zRetSat A, zRetSat B)
The zebrafish genome contains two genes related to the single mammalian RetSat gene, likely due to a gene duplication event. nih.gov These are designated as zRetSat A and zRetSat B. nih.govacs.org
zRetSat A, found on chromosome 3, shares a higher sequence identity with mammalian RetSat and is enzymatically active. nih.govacs.org Unlike its mammalian counterpart, which only saturates the 13-14 double bond of all-trans-retinol, zRetSat A exhibits a broader specificity. It can saturate either the 13–14 double bond to form this compound or the 7–8 double bond to produce all-trans-7,8-dihydroretinol (B1253979). nih.govnih.govacs.org This dual activity suggests a newly acquired specificity for the 13-14 bond that was retained in higher vertebrates, alongside an evolutionarily older activity. nih.govacs.org Both mouse and zebrafish RetSat produce the same (R)-enantiomer of this compound. nih.gov
zRetSat B, located on chromosome 9, shares less sequence identity with mammalian RetSat and was found to be inactive under similar experimental conditions as zRetSat A. nih.govebi.ac.uknih.gov
Regarding expression, both zRetSat A and zRetSat B are expressed in the liver and intestine of adult zebrafish. nih.govnih.gov However, their expression patterns differ during development. zRetSat B is expressed at earlier developmental stages, while the expression of zRetSat A is restricted to hatchlings (72 hours post-fertilization) and older zebrafish. nih.govnih.govacs.org
| Feature | zRetSat A | zRetSat B |
|---|---|---|
| Chromosomal Location | Chromosome 3 acs.org | Chromosome 9 acs.org |
| Enzymatic Activity | Active; saturates both 13-14 and 7-8 double bonds of all-trans-retinol nih.govnih.gov | Inactive under tested conditions nih.govebi.ac.uk |
| Products | This compound and all-trans-7,8-dihydroretinol nih.govnih.gov | None detected nih.gov |
| Tissue Expression (Adult) | Liver and Intestine nih.govnih.gov | Liver and Intestine nih.govnih.gov |
| Developmental Expression | Expressed in hatchlings (≥72 hpf) and adults nih.govnih.gov | Expressed at earlier developmental stages than zRetSat A nih.govnih.gov |
Metabolic Fates and Catabolism of All Trans 13,14 Dihydroretinol
Oxidative and Reductive Metabolic Transformations
The catabolism of all-trans-13,14-dihydroretinol (B17957) is characterized by sequential oxidative steps that convert the alcohol moiety into an aldehyde and subsequently into a carboxylic acid. nih.govnih.gov These transformations are critical for its biological activity and eventual degradation.
The initial step in the metabolic cascade of this compound is its oxidation to all-trans-13,14-dihydroretinal. nih.govnih.gov This conversion is catalyzed by broad-spectrum dehydrogenases. nih.gov The loss of two hydrogen atoms from the alcohol group results in the formation of an aldehyde, a crucial intermediate in this metabolic pathway. Research has shown that this oxidative step can be carried out by both medium-chain alcohol dehydrogenases (ADH) and short-chain alcohol dehydrogenases/reductases (SCAD). nih.gov The resulting compound, all-trans-13,14-dihydroretinal, has a characteristic UV absorbance maximum that is hypsochromically shifted compared to all-trans-retinal (B13868), due to the saturation of the 13-14 double bond which reduces the extent of the conjugated system. researchgate.net
Following its formation, all-trans-13,14-dihydroretinal undergoes further irreversible oxidation to yield all-trans-13,14-dihydroretinoic acid. nih.govnih.govnih.gov This reaction is a critical control point in retinoid metabolism and is catalyzed by retinal dehydrogenases (RALDH). nih.govnih.gov All-trans-13,14-dihydroretinoic acid is considered a biologically active metabolite, capable of activating retinoic acid receptor (RAR)/retinoid X receptor (RXR) heterodimers, although it does not activate RXR homodimers. nih.govnih.gov This suggests a role for this dihydro-metabolite in regulating gene expression, similar to all-trans-retinoic acid. nih.gov The presence of all-trans-13,14-dihydroretinoic acid has been detected in vivo, confirming its status as a naturally occurring retinoid. nih.gov
Formation of all-trans-13,14-Dihydroretinal
Enzymes Involved in Downstream Metabolism
The metabolic conversion of this compound and its derivatives is orchestrated by a specific set of enzymes that are also central to the metabolism of all-trans-retinol. nih.govnih.govnih.gov
Medium-chain alcohol dehydrogenases (ADH) and microsomal short-chain dehydrogenases/reductases (SCAD) are responsible for the reversible oxidation of this compound to all-trans-13,14-dihydroretinal. nih.govgoogle.com These enzymes play a similar role in the conversion of all-trans-retinol to all-trans-retinal. nih.gov Specifically, ADH4 has been implicated in this oxidative step.
The irreversible oxidation of all-trans-13,14-dihydroretinal to all-trans-13,14-dihydroretinoic acid is carried out by retinal dehydrogenases (RALDH), including RALDH1, 2, and 3. nih.gov These enzymes are crucial for the synthesis of the active form of retinoic acid and its dihydro-metabolite, thereby controlling their cellular levels and subsequent biological effects. nih.govnih.gov
The catabolism of all-trans-13,14-dihydroretinoic acid is further mediated by cytochrome P450 enzymes, particularly the Cyp26 family (CYP26A1, CYP26B1, and CYP26C1). nih.govnih.gov These enzymes are known to hydroxylate and further oxidize retinoic acid to more polar, inactive metabolites destined for elimination. nih.govgoogle.com Studies have shown that all-trans-13,14-dihydroretinoic acid is also a substrate for these enzymes, indicating a shared degradation pathway with all-trans-retinoic acid. nih.gov For instance, the administration of this compound in zebrafish led to a significant induction in the expression of Cyp26A1, suggesting an active signaling function and a feedback regulatory mechanism for dihydroretinoid metabolites. acs.orguniprot.org
Interactive Data Tables
Table 1: Metabolic Transformations of this compound
| Precursor | Metabolic Process | Product | Key Enzymes |
| This compound | Oxidation | all-trans-13,14-Dihydroretinal | Alcohol Dehydrogenases (ADH, SCAD) |
| all-trans-13,14-Dihydroretinal | Oxidation | all-trans-13,14-Dihydroretinoic Acid | Retinal Dehydrogenases (RALDH) |
| all-trans-13,14-Dihydroretinoic Acid | Catabolism (Oxidation) | Oxidized metabolites | Cytochrome P450 (Cyp26) |
Table 2: Enzymes in the Metabolism of this compound and its Derivatives
| Enzyme Class | Specific Enzymes | Substrate(s) | Product(s) |
| Alcohol Dehydrogenases | ADH, SCAD (e.g., ADH4) | This compound | all-trans-13,14-Dihydroretinal |
| Retinal Dehydrogenases | RALDH (1, 2, 3) | all-trans-13,14-Dihydroretinal | all-trans-13,14-Dihydroretinoic Acid |
| Cytochrome P450 | Cyp26 (A1, B1, C1) | all-trans-13,14-Dihydroretinoic Acid | Oxidized, more polar metabolites |
Retinal Dehydrogenases (RALDH)
Intermediary Metabolism and Degradation Pathways
The metabolic pathway for this compound mirrors that of all-trans-retinol, utilizing the same enzymatic machinery for its degradation. nih.govacs.org This compound, formed from the saturation of the 13-14 double bond of all-trans-retinol by the enzyme retinol (B82714) saturase (RetSat), enters a catabolic cascade that ultimately leads to more polar, oxidized metabolites. nih.govnih.govwikipedia.org The degradation process is a sequential oxidation of the terminal alcohol group.
The initial step in the catabolism of this compound is its oxidation to (R)-all-trans-13,14-dihydroretinal. acs.org This conversion is carried out by broad-spectrum dehydrogenases, the same family of enzymes responsible for oxidizing all-trans-retinol to all-trans-retinal. acs.org
Following its formation, (R)-all-trans-13,14-dihydroretinal undergoes a subsequent, irreversible oxidation to form (R)-all-trans-13,14-dihydroretinoic acid. acs.org This reaction is catalyzed by retinal dehydrogenases. acs.org The resulting acid, all-trans-13,14-dihydroretinoic acid, is a naturally occurring retinoid that can be detected in vivo and is considered a transient metabolite before further degradation. nih.govnih.govebi.ac.uk
The final stage in the degradation pathway involves the further oxidation of all-trans-13,14-dihydroretinoic acid by cytochrome P450 enzymes, specifically members of the CYP26 family. ebi.ac.ukdrugbank.com These enzymes are also responsible for the catabolism of all-trans-retinoic acid into more polar, hydroxylated forms, such as 4-hydroxy- and 4-oxo-derivatives, facilitating their elimination. google.comnih.gov The entire pathway suggests that this compound can be an intermediate in a broader retinol degradation pathway. nih.govebi.ac.ukgoogle.com
Table 1: Metabolic Pathway of this compound
This table outlines the sequential oxidation steps from this compound to its acidic form.
| Step | Substrate | Enzyme Family | Product |
| 1 | (R)-all-trans-13,14-Dihydroretinol | Dehydrogenases | (R)-all-trans-13,14-Dihydroretinal |
| 2 | (R)-all-trans-13,14-Dihydroretinal | Retinal Dehydrogenases | (R)-all-trans-13,14-Dihydroretinoic Acid |
| 3 | all-trans-13,14-Dihydroretinoic Acid | Cytochrome P450 (CYP26) | Oxidized/Polar Metabolites |
Table 2: Key Enzymes in the Degradation of this compound
This table provides details on the enzymes involved in the catabolic pathway.
| Enzyme | Abbreviation / Family | Reaction Catalyzed | Metabolic Role |
| Dehydrogenases | ADH/SCAD | Oxidation of the alcohol group | Conversion of dihydroretinol to dihydroretinal. acs.org |
| Retinal Dehydrogenases | RALDH | Oxidation of the aldehyde group | Irreversible conversion of dihydroretinal to dihydroretinoic acid. acs.org |
| Cytochrome P450 Family 26 | CYP26 (e.g., CYP26A1) | Hydroxylation/Oxidation | Further catabolism of dihydroretinoic acid to polar metabolites for elimination. ebi.ac.ukgoogle.comnih.gov |
Cellular and Molecular Roles of All Trans 13,14 Dihydroretinol in Biological Systems
Contribution to Intracellular Retinoid Pool Dynamics
This metabolite can be further processed by the same enzymes that act on all-trans-retinol. nih.govnih.gov For instance, it can be oxidized to all-trans-13,14-dihydroretinal and subsequently to all-trans-13,14-dihydroretinoic acid. nih.govnih.gov Additionally, all-trans-13,14-dihydroretinol (B17957) can be esterified by lecithin-retinol acyltransferase (LRAT), forming all-trans-13,14-dihydroretinyl esters, which may serve as a storage form. researchgate.net The presence of these metabolic pathways suggests that this compound and its derivatives are integrated into the complex network of retinoid homeostasis.
Influence on Cellular Differentiation Processes (e.g., adipocyte differentiation)
The role of this compound in cellular differentiation, particularly in adipocytes (fat cells), is an area of active research. The enzyme responsible for its synthesis, RetSat, is induced during the differentiation of both mouse and human fat cells. pnas.orge-dmj.org RetSat expression is regulated by the nuclear receptor PPARγ, a key controller of adipogenesis. pnas.orge-dmj.org
Studies have shown that reducing RetSat expression in preadipocytes inhibits their differentiation into mature adipocytes, while increasing RetSat expression enhances it. pnas.orge-dmj.org This suggests a role for the dihydroretinoid pathway in promoting adipogenesis. However, directly adding this compound to preadipocyte cultures did not rescue the differentiation block caused by the loss of RetSat, and in some cases, even showed a tendency to inhibit differentiation. pnas.org This indicates that the pro-adipogenic effect of RetSat may be more complex than simply producing this single metabolite. pnas.orgnih.gov
Interestingly, RetSat-null mice exhibit increased adiposity, which is associated with an upregulation of PPARγ. nih.gov This suggests that dihydroretinoids produced by RetSat may be part of a feedback loop that influences PPARγ activity and regulates lipid accumulation. nih.gov The (13S)-enantiomer of all-trans-13,14-dihydroretinoic acid has been shown to be a more potent inhibitor of adipogenesis than the naturally occurring (13R)-form.
Modulation of Gene Expression (non-human contexts)
This compound and its metabolites can influence gene expression by interacting with nuclear receptors. Its derivative, all-trans-13,14-dihydroretinoic acid, can activate retinoic acid receptor (RAR)/retinoid X receptor (RXR) heterodimers. google.comnih.gov This activation, however, does not extend to RXR homodimers. google.comnih.gov
In zebrafish, the administration of this compound leads to a significant increase in the expression of Cyp26A1, a gene encoding an enzyme that metabolizes retinoic acid. nih.govnih.govacs.org This induction suggests a regulatory feedback mechanism where dihydroretinoids control the levels of active retinoids. nih.gov The enzymes involved in the synthesis and degradation of all-trans-retinoic acid also regulate the levels of all-trans-13,14-dihydroretinoic acid, indicating a coordinated control of their signaling activities. nih.gov
Table 1: Research Findings on Gene Expression Modulation
| Organism/Cell Type | Finding | Reference |
|---|---|---|
| Zebrafish | Exogenous this compound strongly induces the expression of the retinoic acid-metabolizing enzyme, Cyp26A1. | nih.govnih.govacs.org |
Interactions with Cellular Signaling Cascades
The interactions of this compound with cellular signaling cascades are primarily mediated through its conversion to dihydroretinoic acid and subsequent activation of nuclear receptors. The activation of RAR/RXR heterodimers by all-trans-13,14-dihydroretinoic acid can influence the transcription of numerous genes involved in development, immunity, and cellular differentiation. nih.gov
The discovery that a dihydroretinoid metabolite, 9-cis-13,14-dihydroretinoic acid, can act as an endogenous ligand for RXR highlights a significant role for this pathway in nuclear receptor signaling. plos.orgnih.gov RXRs are central to the function of many other nuclear receptors, as they form heterodimers with them. e-dmj.orgplos.org Therefore, the production of dihydroretinoids could potentially coordinate the activities of several nuclear receptor signaling pathways. plos.org
Physiological Presence in Animal Tissues
This compound is a naturally occurring metabolite detected in various tissues of animals on a normal diet, without vitamin A supplementation. google.comnih.govebi.ac.uk Its presence has been confirmed in several key organs.
Table 2: Documented Presence of this compound in Animal Tissues
| Tissue | Animal Model | Reference |
|---|---|---|
| Liver | Mouse, Bovine | google.comnih.govresearchgate.net |
| Kidney | Mouse | google.comnih.gov |
| Intestine | Mouse | google.comuniprot.org |
| Retina | Bovine | nih.govresearchgate.net |
| Retinal Pigment Epithelium (RPE) | Bovine | nih.govresearchgate.net |
The enzyme that produces it, RetSat, is most highly expressed in the liver, kidney, and intestine. google.comnih.govnih.gov The detection of this compound in these tissues indicates that it is a consistent, albeit minor, component of the retinoid profile under normal physiological conditions. researchgate.net
Potential Active Signaling Functions of Dihydroretinoid Metabolites
There is growing evidence that dihydroretinoid metabolites have active signaling functions. The primary bioactive metabolite is believed to be all-trans-13,14-dihydroretinoic acid, which is formed through the oxidation of this compound. nih.govnih.gov This acid is a ligand for RARs and can regulate gene expression. nih.govresearchgate.net Although it is less potent than all-trans-retinoic acid in cell-based assays, it shows similar potency in stimulating cofactor recruitment by RAR in vitro. researchgate.net
Furthermore, the identification of 9-cis-13,14-dihydroretinoic acid as an endogenous ligand for RXR in mice suggests that the dihydroretinoid pathway generates signaling molecules for this critical nuclear receptor. plos.org This finding is significant because RXRs act as master regulators by forming partnerships with numerous other nuclear receptors. plos.orgnih.gov The ability of dihydroretinoids to activate both RAR and RXR pathways points to a potentially broad role in regulating physiological processes. nih.govnih.govplos.org
Mechanisms of Action and Receptor Interactions of All Trans 13,14 Dihydroretinol
Putative Nuclear Receptor Binding and Activation
The biological activity of all-trans-13,14-dihydroretinol (B17957) is principally mediated by its oxidized form, all-trans-13,14-dihydroretinoic acid (ATDHRA), which functions as a ligand for nuclear receptors. nih.govresearchgate.netnih.govgoogle.com
Current evidence indicates that the action of ATDHRA is specific to the RAR component of the RAR/RXR heterodimer. nih.govnih.gov In reporter cell assays, ATDHRA has been shown to activate RAR/RXR heterodimers but not RXR homodimers. nih.govresearchgate.netgoogle.comresearchgate.netnih.gov This specificity suggests that this compound and its metabolites primarily signal through the RAR pathway rather than directly engaging RXR-mediated transcriptional pathways.
In vitro studies have quantified the potency of ATDHRA enantiomers in activating RARs. In cell-based transactivation assays, the potency of dihydroretinoids was found to be lower than that of all-trans-retinoic acid. nih.gov For instance, one study determined the EC₅₀ values for the activation of RARβ. The (R)- and (S)-enantiomers of ATDHRA had EC₅₀ values of 13.1 nM and 5.6 nM, respectively. nih.gov For comparison, the reference compounds all-trans-retinoic acid (atRA) and the synthetic agonist TTNPB had EC₅₀ values of 3.1 nM and 3.7 nM, respectively. nih.gov Despite the lower potency, both ATDHRA enantiomers achieved nearly full efficacy in activating RARα and RARβ. nih.gov In contrast, the precursor forms, (R)- and (S)-all-trans-13,14-dihydroretinol, activated these receptors to a lesser extent. nih.gov
| Compound | Target Receptor | EC₅₀ (nM) | Efficacy (% of atRA/TTNPB) | Source |
|---|---|---|---|---|
| (R)-all-trans-13,14-Dihydroretinoic Acid ((R)-DRA) | RARβ | 13.1 | 84-94% | nih.gov |
| (S)-all-trans-13,14-Dihydroretinoic Acid ((S)-DRA) | RARβ | 5.6 | 84-94% | nih.gov |
| all-trans-Retinoic Acid (atRA) | RARβ | 3.1 | 100% | nih.gov |
| TTNPB (Synthetic Agonist) | RARβ | 3.7 | 100% | nih.gov |
| (R)-all-trans-13,14-Dihydroretinol ((R)-DROL) | RARα/β | Not Reported | 51-69% | nih.gov |
| (S)-all-trans-13,14-Dihydroretinol ((S)-DROL) | RARα/β | Not Reported | 51-69% | nih.gov |
Retinoid X Receptor (RXR) Interactions
Allosteric Modulation of Enzymes or Proteins (Hypothesized)
There is currently no direct evidence to suggest that this compound acts as an allosteric modulator of enzymes or proteins. However, this remains a hypothetical possibility. Given that retinoids interact with a wide array of proteins, it is conceivable that this compound could modulate the activity of enzymes within its own metabolic pathway, such as the alcohol dehydrogenases (ADHs) and retinaldehyde dehydrogenases (RALDHs) that convert it to its active acid form, or even RetSat itself. Such interactions would represent a potential layer of metabolic self-regulation, but this remains speculative pending further research.
Ligand-Protein Interactions beyond Nuclear Receptors (e.g., carrier proteins)
The delivery of retinoids to the nucleus is a critical step in their mechanism of action and is facilitated by cellular retinoic acid-binding proteins (CRABPs). news-medical.net It has been proposed that the significantly lower potency of ATDHRA in cell-based assays compared to atRA, despite similar in vitro receptor binding, could be due to less efficient intracellular transport. nih.gov This hypothesis suggests that ATDHRA may have a lower binding affinity for carrier proteins like CRABP I and II. researchgate.net A reduced interaction with these carrier proteins would lead to less efficient delivery of ATDHRA to the nuclear RARs, thereby explaining its diminished activity in a cellular environment. nih.govresearchgate.net This discrimination between atRA and its dihydro-metabolite at the level of protein transport may be a mechanism to modulate retinoid-dependent physiological processes. nih.gov
Structure-Function Relationship for Receptor Activation (non-human models)
The biological activity of this compound is primarily mediated through its metabolite, all-trans-13,14-dihydroretinoic acid (at-DHRA). The saturation of the C13-C14 double bond in the polyene chain of the parent molecule, all-trans-retinol, introduces significant changes in its three-dimensional structure, which in turn affects its interaction with nuclear receptors. Research in non-human models, particularly utilizing in vitro assays with rodent and other non-human cell lines, has been instrumental in elucidating the structure-function relationship of at-DHRA in receptor activation.
Studies have demonstrated that at-DHRA is an active ligand for retinoic acid receptors (RARs), a class of nuclear receptors that function as ligand-activated transcription factors. nih.govresearchgate.netnih.gov However, it does not activate retinoid X receptors (RXRs). researchgate.netnih.govnih.govgoogle.com Specifically, at-DHRA has been shown to activate RAR/RXR heterodimers but not RXR homodimers in reporter cell assays. researchgate.netnih.govnih.govgoogle.com This selectivity highlights the critical role of the RAR subunit in mediating the transcriptional effects of at-DHRA.
The conversion of all-trans-retinol to this compound is catalyzed by the enzyme retinol (B82714) saturase (RetSat). nih.govresearchgate.net Subsequently, this compound is oxidized to all-trans-13,14-dihydroretinoic acid, the form that actively engages with RARs. nih.gov This metabolic activation pathway underscores that the alcohol form, this compound, is a pro-ligand, while the carboxylic acid derivative is the proximate activator of RARs.
In vitro studies using cell-free cofactor binding assays have provided quantitative insights into the interaction between dihydroretinoids and RARs. These assays measure the ability of a ligand to promote the interaction between an RAR and a coactivator peptide. Notably, the (R)- and (S)-enantiomers of all-trans-13,14-dihydroretinoic acid have been shown to be potent activators of human and rat RARα and RARβ in these in vitro systems, with potencies comparable to that of all-trans-retinoic acid (at-RA). nih.gov
For instance, in a cell-free cofactor binding assay, the EC50 values for (R)-all-trans-13,14-dihydroretinoic acid and (S)-all-trans-13,14-dihydroretinoic acid in activating RARβ were 13.1 nM and 5.6 nM, respectively. nih.gov For comparison, the EC50 for the endogenous RAR ligand, all-trans-retinoic acid, was 3.1 nM. nih.gov This indicates that in a simplified in vitro environment, the saturation of the 13-14 double bond does not significantly impair the ability of the molecule to induce a conformational change in the RAR ligand-binding domain necessary for coactivator recruitment.
However, a significant discrepancy is observed when moving from cell-free assays to cell-based transactivation assays. In these cellular systems, which reflect a more complex biological environment including cellular uptake and transport, the potency of all-trans-13,14-dihydroretinoic acid in activating RAR-controlled genes is considerably lower than that of all-trans-retinoic acid. nih.govnih.gov For example, in F9 teratocarcinoma cells, a mouse embryonal carcinoma cell line sensitive to retinoids, higher concentrations of all-trans-13,14-dihydroretinoic acid were required to induce the expression of a reporter gene under the control of an RAR response element compared to all-trans-retinoic acid. nih.gov This suggests that factors such as cellular uptake, metabolism, or transport to the nucleus may discriminate between all-trans-retinoic acid and its 13,14-dihydro- counterpart, thereby modulating its effective concentration at the receptor. nih.gov
Research in zebrafish has also contributed to understanding the biological activity of dihydroretinoids. Exposing zebrafish embryos to this compound leads to the upregulation of Cyp26A1, a retinoic acid-metabolizing enzyme. nih.gov This induction is a known response to RAR activation, suggesting that the dihydroretinoid pathway is active and elicits a physiological response in this non-human vertebrate model. nih.gov
The table below summarizes the in vitro potency of various retinoids in activating different RAR isoforms in non-human model systems.
| Compound | Receptor Isoform | Assay Type | EC50 (nM) | Efficacy (% of at-RA) | Non-Human Model System |
| (R)-all-trans-13,14-Dihydroretinoic Acid | RARβ | Cell-free cofactor binding | 13.1 | ~84-94% | Rat |
| (S)-all-trans-13,14-Dihydroretinoic Acid | RARβ | Cell-free cofactor binding | 5.6 | ~84-94% | Rat |
| all-trans-Retinoic Acid (at-RA) | RARβ | Cell-free cofactor binding | 3.1 | 100% | Rat |
| (R)-all-trans-13,14-Dihydroretinol | RARβ | Cell-free cofactor binding | >1000 | ~51-69% | Rat |
| (S)-all-trans-13,14-Dihydroretinol | RARβ | Cell-free cofactor binding | >1000 | ~51-69% | Rat |
Data sourced from Moise et al. (2009). nih.gov
Analytical Methodologies for the Detection and Quantification of All Trans 13,14 Dihydroretinol
Chromatographic Separation Techniques
Chromatography is a cornerstone for the analysis of retinoids, including all-trans-13,14-dihydroretinol (B17957). The choice of chromatographic technique depends on the specific requirements of the analysis, such as the complexity of the sample and the desired level of sensitivity and resolution.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of retinoids. researchgate.netaacrjournals.org Both normal-phase and reversed-phase HPLC can be employed for the analysis of this compound.
Normal-phase HPLC has been successfully used to separate this compound from other retinol (B82714) isomers. researchgate.netnih.gov In one study, normal-phase HPLC analysis of extracts from mouse liver and kidney, as well as bovine retina and retinal pigment epithelium (RPE), allowed for the detection and identification of this compound based on its characteristic UV absorbance spectrum and retention time, which matched a synthetic standard. researchgate.net The biosynthetic product and the synthetic compound were shown to co-elute as a single peak when mixed, confirming their identical chromatographic behavior. nih.gov
Reversed-phase HPLC is another powerful tool for retinoid separation. researchgate.netaacrjournals.org It separates compounds based on their hydrophobicity, with more polar compounds eluting earlier. acs.org While specific applications for this compound are part of broader retinoid analyses, the principles of reversed-phase HPLC are well-established for this class of compounds. researchgate.netaacrjournals.orgacs.org The use of C18 columns is common, and various solvent systems, often containing acetonitrile (B52724) and water, are utilized to achieve optimal separation. researchgate.netaacrjournals.orgjfda-online.com
A key characteristic used for the initial identification of this compound during HPLC analysis is its UV absorbance maximum. Due to the saturation of the 13-14 double bond, it exhibits a hypsochromic shift (a shift to a shorter wavelength) in its UV absorbance maximum to approximately 290 nm, compared to the 325 nm maximum of all-trans-retinol. nih.govnih.govebi.ac.uk
Table 1: HPLC Parameters for Retinoid Analysis
| Parameter | Normal-Phase HPLC | Reversed-Phase HPLC |
|---|---|---|
| Stationary Phase | Silica, Alumina | C18, C8 |
| Mobile Phase | Hexane (B92381)/Dioxane mixtures | Acetonitrile/Water, Methanol/Water |
| Detection | UV Absorbance (approx. 290 nm for this compound) | UV Absorbance, Fluorescence |
| Application | Isomer separation, analysis in tissue extracts researchgate.netnih.gov | General retinoid profiling researchgate.netacs.org |
While HPLC is more common for retinoid analysis due to the thermal lability of some of these compounds, Gas Chromatography (GC) can be used, often after derivatization to increase volatility and stability. Information specifically detailing the GC analysis of this compound is limited in the provided search results. However, GC is a well-established technique for the analysis of other volatile and semi-volatile organic compounds.
Supercritical Fluid Chromatography (SFC) presents an alternative to HPLC and GC, offering advantages in terms of speed and efficiency for some separations. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. There is no specific information in the provided search results regarding the application of SFC for the analysis of this compound.
Gas Chromatography (GC)
Mass Spectrometry-Based Methods for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. sigmaaldrich.com It is often coupled with a chromatographic separation method to provide a high degree of specificity and sensitivity for the identification and quantification of compounds in complex mixtures. wiley.com
The combination of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the analysis of retinoids, including this compound, in biological samples. google.comrsc.org This technique allows for the quantification of endogenous retinoids in limited biological samples. google.com
In the analysis of this compound, LC-MS/MS can be used to confirm the identity of the compound separated by HPLC. The mass of this compound is 288.47 g/mol . scbt.com Mass spectrometry analysis reveals a molecular ion (m/z) of 288, which is an increase of 2 daltons compared to all-trans-retinol (m/z = 286), confirming the saturation of one double bond. nih.govnih.gov The fragmentation pattern of the biosynthetic and synthetic compounds in MS analysis has been shown to be identical, further verifying the structure. researchgate.netnih.gov
For the detection of the related compound, 13,14-dihydroretinoic acid, MS/MS settings of 303 -> 207 m/z have been utilized. google.com Similar targeted approaches can be developed for this compound.
Table 2: Mass Spectrometric Data for this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (m/z) of Molecular Ion |
|---|---|---|---|
| all-trans-Retinol | C20H30O | 286.45 | 286 |
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. While direct GC-MS analysis of underivatized retinoids can be challenging due to their polarity and thermal instability, derivatization can make this technique viable. No specific protocols for the GC-MS analysis of this compound were found in the provided search results.
Electron Impact Mass Spectrometry (EI-MS)
Electron Impact Mass Spectrometry (EI-MS) is a powerful tool for the structural elucidation of this compound. In EI-MS analysis, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The mass-to-charge ratio (m/z) of the resulting ions provides a characteristic fingerprint of the compound.
The mass spectrum of this compound shows a molecular ion [M]⁺ at an m/z of 288. nih.govnih.govebi.ac.uk This mass is 2 daltons greater than its precursor, all-trans-retinol (m/z 286), which confirms the saturation of one of the double bonds in the polyene chain. nih.govresearchgate.net The fragmentation pattern observed for both biosynthetically produced and chemically synthesized this compound is identical, confirming their structural identity. nih.govresearchgate.netgoogle.com
Table 1: Characteristic EI-MS Fragmentation Ions of this compound
| Ion | Mass-to-Charge Ratio (m/z) | Description |
| [M]⁺ | 288 | Molecular Ion |
| [M-CH₃]⁺ | 273 | Loss of a methyl group |
| [M-CH₂CH₂OH]⁺ | 243 | Loss of the hydroxyethyl (B10761427) group |
| - | 215 | Fragment ion |
| - | 202 | Fragment ion |
| - | 187 | Fragment ion |
| - | 159 | Fragment ion |
This table is based on data from reference nih.gov.
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for identifying and characterizing the structure of this compound.
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of compounds with conjugated systems. The saturation of the 13-14 double bond in this compound reduces the extent of the conjugated π-electron system compared to all-trans-retinol.
This structural change results in a hypsochromic shift (a shift to a shorter wavelength) of the maximum absorbance (λmax). This compound exhibits a λmax at 290 nm, whereas its parent compound, all-trans-retinol, has a λmax at 325 nm. nih.govnih.govebi.ac.uk This distinct spectral shift is a key diagnostic feature for its identification. researchgate.net The molar extinction coefficient (ε) for this compound at 290 nm has been reported as 16,500 M⁻¹ cm⁻¹. nih.gov It has also been noted that most cis-isomers of 13,14-dihydroretinol show absorbance maxima within 5 nm of the all-trans isomer. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the structure of this compound and to establish its stereochemistry. The saturation at the C13-C14 position creates a chiral center at C13, making NMR analysis essential for determining the absolute configuration of the biosynthetic product. nih.govresearchgate.net
Detailed ¹H and ¹³C NMR data have been reported for synthetically prepared (R)-all-trans-13,14-dihydroretinol in a deuterated chloroform (B151607) (CDCl₃) solvent.
Table 2: ¹H NMR Chemical Shifts for (R)-all-trans-13,14-Dihydroretinol
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) |
| H-12 | 6.41 | dd, J = 14.9, 11.1 |
| H-10 | 6.11 | d, J = 16.2 |
| H-7 | 6.04 | d, J = 16.2 |
| H-8 | 5.99 | d, J = 11.1 |
| H-11 | 5.60 | dd, J = 15.0, 8.4 |
| CH₂-15 | 3.70–3.61 | m |
| H-13 | 2.41 | sept, J = 7.1 |
| H-4 | 2.00 | t, J = 6.8 |
| C9-CH₃ | 1.90 | s |
| C5-CH₃ | 1.69 | s |
| H-3 | 1.65–1.55 | m |
| H-2 | 1.49–1.41 | m |
| C13-CH₃ | 1.06 | d, J = 6.7 |
| C1-gem-dimethyl | 1.01 | s |
This table is based on data from reference acs.org. Note: 's' denotes singlet, 'd' doublet, 't' triplet, 'sept' septet, 'm' multiplet, 'dd' doublet of doublets.
Table 3: ¹³C NMR Chemical Shifts for (R)-all-trans-13,14-Dihydroretinol
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C6, C11, C12, C14 | 140.1, 138.0, 137.9, 134.4 |
| C7, C8, C9, C10 | 129.7, 129.0, 126.3, 125.8 |
| C15 | 61.5 |
| C4, C13 | 40.0, 39.7 |
| C1, C2 | 34.5, 34.4 |
| C3 | 33.1 |
| C5-CH₃ | 29.1 |
| C9-CH₃ | 21.8 |
| C1-gem-dimethyl | 21.1 |
| C1-gem-dimethyl | 19.4 |
| C13-CH₃ | 12.7 |
This table is based on data from reference acs.org.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Sample Preparation Strategies for Biological Matrices
The accurate analysis of this compound from biological sources such as tissues and cells requires effective sample preparation to extract the compound from the complex matrix.
For tissue samples, such as from the liver or kidney, the process typically begins with homogenization of the tissue. nih.govnih.gov This is followed by a liquid-liquid extraction procedure. A common method involves the addition of an organic solvent, such as hexane, to the homogenized sample (often after adding water) to separate the lipid-soluble retinoids from the aqueous components. nih.govgoogle.com The resulting organic phase, containing the retinoids, is then separated, dried (for example, under a stream of nitrogen), and redissolved in a solvent compatible with the subsequent analytical technique, such as hexane or another mobile phase component for High-Performance Liquid Chromatography (HPLC). nih.govgoogle.com For cultured cells, a similar process is followed where cells are first collected and washed before the solvent extraction step. researchgate.net To assess the efficiency of the extraction process, a known amount of a labeled standard, such as tritiated retinoic acid ([³H]RA), can be added to the sample before extraction. google.com
Isotope-Dilution Assays for Quantitative Analysis
Isotope-dilution mass spectrometry is the gold standard for the accurate quantification of retinoids in biological samples. This technique accounts for sample loss during preparation and corrects for matrix effects that can suppress or enhance the analyte signal during analysis.
The method involves the addition of a known quantity of a stable isotope-labeled version of the analyte (e.g., containing deuterium (B1214612) or ¹³C) to the sample as an internal standard. researchgate.net For instance, deuterated retinyl acetate (B1210297) is commonly used as a tracer for vitamin A status assessment. researchgate.net The sample is then processed, and the ratio of the endogenous, unlabeled compound to the labeled internal standard is measured using a mass spectrometer, typically coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). researchgate.net Because the labeled standard behaves almost identically to the unlabeled analyte during extraction and analysis, this ratio allows for precise calculation of the initial concentration of the endogenous compound. While the use of a specific deuterated this compound standard is the ideal application of this principle, the methodology is well-established for the broader class of retinoids. glpbio.com
Synthetic Approaches and Chemical Modifications of All Trans 13,14 Dihydroretinol
Total Synthesis Strategies
The total synthesis of all-trans-13,14-dihydroretinol (B17957) has been approached through various methodologies, evolving from classical methods to more efficient, modern stereoselective routes.
An earlier synthetic route involved the condensation of β-ionone with triethyl phosphonoacetate, followed by reduction with lithium aluminium hydride (LiAlH₄) and subsequent reaction with a triphenylphosphine (B44618) hydrobromide Wittig salt. nih.gov While successful in producing the target compound for initial identification, such multi-step sequences can be less efficient. nih.govacs.org
A more recent and highly efficient total synthesis provides stereoselective access to (R)-all-trans-13,14-dihydroretinol. nih.govacs.org This strategy is notable for its emphasis on creating the correct double bond geometry throughout the synthesis. nih.govacs.org Key features of this approach include an E-selective Horner-Wadsworth-Emmons (HWE) olefination and a Ruthenium(II)-catalyzed intramolecular hydrosilylation, which effectively builds the molecule's backbone with high stereochemical control. nih.govacs.orgacs.orgnih.govscilit.com This modern route avoids the more tedious aspects of earlier syntheses, such as complex stereocenter formation. nih.gov
Semisynthetic Routes from Retinoid Precursors
The most prominent semisynthetic route to this compound utilizes its direct biological precursor, all-trans-retinol. This transformation is catalyzed by the enzyme retinol (B82714) saturase (RetSat), which stereospecifically saturates the 13–14 double bond of all-trans-retinol. nih.govnih.gov This enzymatic reaction is highly specific, yielding the (13R)-enantiomer without producing cis-isomers. The reaction is a key step in a metabolic pathway known as the dihydroretinoid pathway. researchgate.net This biosynthetic conversion confirms that all-trans-retinol is the preferred substrate for the RetSat enzyme. nih.gov
Stereoselective Synthesis Methodologies
Achieving high stereoselectivity, particularly in the formation of the trans double bonds, is a primary focus in the synthesis of this compound due to the importance of double bond configuration for biological activity. nih.govacs.org A recently developed total synthesis employs two key stereoselective reactions to ensure the correct geometry of the final product. nih.govacs.orgacs.orgnih.gov
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for forming alkenes with high E-selectivity. organic-chemistry.org In the synthesis of (R)-all-trans-13,14-dihydroretinol, a highly E-selective HWE reaction is used to couple a propargylic phosphonate (B1237965) with β-ionone. acs.org This critical step establishes the C7-C8 and C9-C10 trans-double bonds with excellent selectivity (>20:1). The reaction is typically performed using potassium hexamethyldisilazide (KHMDS) as the base in tetrahydrofuran (B95107) (THF) at low temperatures (–78°C), affording the trien-yne intermediate in high yield.
A pivotal transformation in the modern synthesis is the Ru(II)-catalyzed intramolecular hydrosilylation of a trien-yne alcohol intermediate. nih.govacs.orgnih.gov This step masterfully constructs the E-11,12-double bond. nih.govacs.org The reaction proceeds via a 7-endo-dig cyclization pathway to form an oxasilacycloheptene, which is highly favored over the alternative 6-exo-dig pathway that would produce the undesired Z-isomer. nih.govacs.org The final step involves a stereoretentive desilylation of the oxasilacycloheptene intermediate using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to yield the target (R)-all-trans-13,14-dihydroretinol. nih.gov
Table 1: Key Steps in the Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol
| Step | Reagents/Conditions | Yield (%) | Selectivity | Purpose |
|---|---|---|---|---|
| HWE Olefination | KHMDS, THF, -78°C | 85–90% | >20:1 E | Establishes C7-C8 and C9-C10 trans-double bonds |
| Hydrosilylation | [RuCl(CO)Cl(PPh₃)₂], toluene, 80°C | 90% | >95% E | Forms the E-11,12-double bond via cyclization nih.gov |
| Desilylation | TBAF, THF, 0°C to rt | 88% | — | Releases the final alcohol product nih.gov |
E-selective HWE Olefination
Derivatization for Research Probes and Labeled Analogs
To study its metabolic fate and biological interactions, this compound can be chemically modified or derivatized. A primary derivatization involves the oxidation of the terminal alcohol. Careful selection of oxidizing agents is necessary to avoid altering the sensitive tetraene unit. acs.org
Oxidation to Aldehyde: Using Dess-Martin periodinane (DMP), (R)-all-trans-13,14-dihydroretinol can be successfully oxidized to (R)-all-trans-13,14-dihydroretinal. acs.org
Oxidation to Carboxylic Acid: Subsequent treatment with in-situ formed silver(I) oxide (Ag₂O) can further oxidize the aldehyde to (R)-all-trans-13,14-dihydroretinoic acid, a compound known to be a selective activator of the retinoic acid receptor (RAR). acs.orgresearchgate.netgoogle.comnih.gov
For metabolic tracking and quantification, stable isotope-labeled analogs are invaluable research probes. Methodologies used in the synthesis of related retinoids, such as the introduction of deuterium (B1214612), can be adapted. nih.gov For example, using deuterated reagents like lithium aluminum deuteride (B1239839) (LiAlD₄) in reduction steps or deuterated building blocks in condensation reactions can introduce deuterium at specific positions in the molecule's backbone. nih.gov
Chemical Stability Considerations (light, heat, oxidation)
Like other retinoids, this compound is a sensitive molecule, and its stability is a major consideration during synthesis, handling, and storage. nih.govacs.org The conjugated polyene chain is susceptible to degradation from light, heat, and oxidation. nih.govacs.orgdiva-portal.org
Light: Exposure to light, particularly UV radiation, can cause isomerization of the double bonds and degradation. nih.govdiva-portal.org All operations with retinoids are often performed under dim red light to minimize photodegradation. nih.gov For long-term storage, protection from light is essential. glpbio.com
Heat: Elevated temperatures can accelerate degradation, primarily through thermal isomerization of the all-trans configuration to various cis-isomers, such as 13-cis. diva-portal.org To ensure stability, the compound is typically stored at very low temperatures, such as -80°C. glpbio.com
Oxidation: The polyene system is prone to oxidation, which can break the conjugated system and lead to a loss of biological activity. The presence of air (oxygen) can facilitate this process. diva-portal.org Synthesis and storage under an inert atmosphere can mitigate oxidative damage. The saturation of the 13-14 double bond results in a hypsochromic shift in its UV absorbance maximum to around 290 nm from the 325 nm of all-trans-retinol, reflecting the slightly less conjugated system, which may confer marginally higher stability compared to its precursor. nih.govnih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| (R)-all-trans-13,14-dihydroretinal |
| (R)-all-trans-13,14-dihydroretinoic acid |
| (R)-all-trans-13,14-dihydroretinol |
| all-trans-retinoic acid |
| all-trans-retinol |
| β-ionone |
| Dess-Martin periodinane (DMP) |
| KHMDS (potassium hexamethyldisilazide) |
| LiAlH₄ (lithium aluminium hydride) |
| LiAlD₄ (lithium aluminum deuteride) |
| oxasilacycloheptene |
| silver(I) oxide (Ag₂O) |
| TBAF (tetrabutylammonium fluoride) |
| THF (tetrahydrofuran) |
| triethyl phosphonoacetate |
Structural Analysis and Structure Activity Relationships of All Trans 13,14 Dihydroretinol Analogs
Conformational Analysis and Stereochemistry
The structure of all-trans-13,14-dihydroretinol (B17957) is defined by a β-ionone ring connected to a polyene chain. The "all-trans" designation signifies that all double bonds along this chain are in the trans configuration, which is the lowest-energy and most stable isomeric state. sci-hub.se A key structural feature is the saturation of the double bond at the C13-C14 position, which distinguishes it from its parent compound, all-trans-retinol. nih.gov This saturation shortens the conjugated system of double bonds, resulting in a shift of its maximum UV absorbance from 325 nm for all-trans-retinol to 290 nm for this compound. nih.gov
The enzymatic production of this compound is highly specific. The enzyme retinol (B82714) saturase (RetSat) stereospecifically saturates the 13–14 double bond of all-trans-retinol, yielding (R)-all-trans-13,14-dihydroretinol as the product. nih.govnews-medical.netwindows.net This stereospecificity indicates that the enzyme's active site precisely orients the substrate for the reaction to occur on one face of the molecule, leading to the formation of a single enantiomer.
The conformation of the polyene chain is critical for biological function. Even minor alterations, such as the introduction of a cis double bond, can introduce steric hindrance that increases the conformational energy compared to the all-trans isomer. nih.gov While some isomers cause only mild steric clashes, others can significantly distort the planar shape of the polyene chain, influencing how the molecule fits into the binding pockets of proteins. nih.gov The structure of retinoids, constrained by the β-ionone ring and the isomeric state of the polyene chain, dictates their orientation within membranes and their specific interactions with carrier proteins and nuclear receptors. sci-hub.se
Molecular Modeling and Computational Chemistry Studies
Molecular modeling and computational chemistry are valuable tools for investigating the structure of retinoid analogs and predicting their biological activity. These in silico methods allow researchers to visualize the most probable three-dimensional conformations of molecules like this compound and its derivatives. sci-hub.se
For instance, computational modeling has been used to determine the most frequent ligand conformations of various retinoids when they bind to their receptors. sci-hub.se Such studies can predict how a modification, like the saturation of the 13-14 double bond or the conversion of the terminal alcohol to a carboxylic acid, alters the molecule's shape and its fit within the ligand-binding domain of a nuclear receptor. One study has visualized the structure of 9-cis-13,14-dihydroretinoic acid, a putative ligand for retinoid receptors, using these computational approaches. sci-hub.se
These models are crucial for the rational design of novel analogs. By simulating the docking of a designed molecule into the active site of an enzyme or a receptor, scientists can estimate the binding affinity and predict whether the analog is likely to act as an agonist or antagonist, guiding synthetic efforts toward compounds with desired biological profiles.
Rational Design of Analogs for Mechanistic Investigations
The rational design of analogs is a cornerstone of mechanistic studies in retinoid biochemistry. By systematically modifying the structure of a parent compound, researchers can probe the importance of specific functional groups or structural features for a particular biological process.
The synthesis of this compound itself was a critical step in identifying the function of the RetSat enzyme. nih.gov Its characterization allowed researchers to confirm that the enzyme's activity was indeed a saturation of the 13-14 double bond. nih.gov
Further rational design has led to the creation of other analogs to explore different biological pathways:
Oxidized Metabolites: The synthesis of all-trans-13,14-dihydroretinoic acid was a logical step to investigate whether the dihydro- backbone could be recognized by the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which typically bind retinoic acid. nih.govresearchgate.net
Probing Functional Groups: To understand the role of the 13-14 double bond in other systems, analogs have been specifically designed. For example, all-trans-13,14-dihydro-retinylamine was created to test how the absence of this specific double bond affects the inhibition of the isomerase enzyme in the visual cycle, compared to its unsaturated counterpart. pnas.orgpnas.org
This approach of targeted chemical modification is essential for dissecting complex biological pathways and understanding the precise molecular requirements for a retinoid to exert its effects.
Influence of Structural Modifications on Biological Activity (in vitro/cell-based assays)
The biological activity of this compound analogs is highly sensitive to structural changes, as demonstrated in numerous in vitro and cell-based assays.
Substrate Specificity of Retinol Saturase (RetSat): The enzyme RetSat shows a strong preference for the all-trans isomer of retinol. In cell-based assays using cells engineered to express mouse RetSat, all-trans-retinol was shown to be a good substrate, leading to the production of this compound. nih.gov In contrast, when the cells were incubated with pure cis-isomers of retinol (9-cis, 11-cis, and 13-cis), the formation of this compound was minimal and correlated only with the small amount of all-trans-retinol present as a contaminant in the substrate preparations. nih.gov This demonstrates that the specific geometry of the polyene chain is critical for recognition and catalysis by RetSat.
Activation of Nuclear Receptors: The biological activity of dihydroretinoids is significantly influenced by the oxidation state of the terminal group. While this compound is the direct product of RetSat, its oxidized form, all-trans-13,14-dihydroretinoic acid , functions as a signaling molecule. In reporter cell assays, this acid was shown to activate transcription through RAR/RXR heterodimers. nih.govresearchgate.net However, it did not activate RXR homodimers, indicating a specific interaction profile with the nuclear receptor machinery. nih.gov This highlights that both the saturation of the polyene chain and the presence of a terminal carboxylic acid group are compatible with RAR activation.
Inhibition of Isomerase Activity: The importance of the 13-14 double bond has been tested directly using rationally designed analogs in the context of the visual cycle. A study investigating inhibitors of the isomerase enzyme, which is crucial for vision, compared the potency of retinylamine (B1203960) (Ret-NH₂) and its 13,14-dihydro analog. The results showed that saturation of the C13-C14 double bond significantly reduced the compound's inhibitory activity. pnas.orgpnas.org
| Compound | Structural Modification | Biological Activity (IC₅₀ for Isomerase Inhibition) | Potency Change |
|---|---|---|---|
| all-trans-Retinylamine | Unsaturated at C13-C14 | 500 nM | Reference |
| all-trans-13,14-Dihydro-retinylamine | Saturated at C13-C14 | ~10-fold higher than reference | Decreased |
| 11-cis-Retinylamine | Unsaturated at C13-C14 | Most potent inhibitor tested | High |
| 11-cis-13,14-Dihydro-retinylamine | Saturated at C13-C14 | ~10-fold higher than 11-cis-Retinylamine | Decreased |
These findings collectively illustrate that even subtle modifications to the retinoid structure—be it the geometry of the polyene chain, the saturation of a single double bond, or the oxidation state of the terminal functional group—can have profound effects on biological activity.
Regulation of All Trans 13,14 Dihydroretinol Homeostasis
Transcriptional Regulation of Enzymes Involved in its Metabolism (e.g., RETSAT gene expression)
The primary enzyme responsible for the synthesis of all-trans-13,14-dihydroretinol (B17957) is Retinol (B82714) Saturase (RetSat), which catalyzes the saturation of the 13-14 double bond of all-trans-retinol. nih.gov The expression of the gene encoding this enzyme, RETSAT, is a critical point of regulation for DROL homeostasis. Several transcription factors have been identified as key regulators of RETSAT expression in different tissues.
In adipocytes, Peroxisome Proliferator-Activated Receptor gamma (PPARγ) directly controls RETSAT expression. researchgate.netnih.govdovepress.com The expression of RETSAT mRNA and protein is significantly induced during the differentiation of preadipocytes into mature fat cells, a process governed by PPARγ. researchgate.netnih.gov Studies have shown that activation of PPARγ by ligands, such as pioglitazone, increases RETSAT mRNA levels in mature adipocytes. researchgate.net This regulation is mediated by a functional PPARγ response element (PPRE) located within an intron of the RETSAT gene. nih.gov
In the liver, other transcription factors play a more prominent role. Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a known regulator of RETSAT researchgate.netontosight.ai. The gene was initially identified as a PPARα-regulated and starvation-induced gene. wikipedia.org Additionally, the Forkhead box protein O1 (FOXO1) has been reported as an upstream regulator of RetSat in primary hepatocytes. researchgate.net
This tissue-specific transcriptional control allows for the precise regulation of DROL synthesis in response to different metabolic signals and needs.
Table 1: Key Transcriptional Regulators of the RETSAT Gene
| Transcription Factor | Tissue of Regulation | Effect on RETSAT Expression | Reference |
|---|---|---|---|
| PPARγ (Peroxisome Proliferator-Activated Receptor gamma) | Adipose Tissue | Induction | researchgate.net, nih.gov, dovepress.com |
| PPARα (Peroxisome Proliferator-Activated Receptor alpha) | Liver | Induction | ontosight.ai, researchgate.net |
Post-Translational Modifications of Metabolic Enzymes
The activity of enzymes involved in retinoid metabolism can be modulated by post-translational modifications (PTMs), such as phosphorylation and glycosylation. google.com While specific PTMs for RetSat have not been extensively detailed in the available literature, it is a membrane-associated protein, localized to the endoplasmic reticulum and nuclear outer membrane, a common site for such modifications. nih.govnih.gov The functional impact of PTMs on RetSat activity, stability, or localization remains an area for further investigation. For instance, different host cell systems can produce varied glycosylation and phosphorylation patterns on expressed proteins, suggesting that these modifications are plausible regulatory mechanisms for retinoid metabolic enzymes in vivo. google.com
Substrate Availability and Product Inhibition
The rate of this compound synthesis is intrinsically linked to the availability of its substrate, all-trans-retinol. RetSat displays a high degree of substrate specificity, preferentially utilizing all-trans-retinol over its various cis-isomers. nih.govhmdb.ca Therefore, cellular processes that control the levels of free all-trans-retinol, such as its release from retinyl ester stores or its transport, directly impact the production of DROL.
Product inhibition is a common regulatory mechanism in metabolic pathways. However, in the context of DROL synthesis, this compound itself has not been shown to inhibit the enzymatic activity of RetSat. In studies examining the retinoid cycle, this compound did not influence the trans-cis isomerization of retinol, a separate enzymatic step. pnas.org Whether DROL exerts feedback inhibition on RetSat directly is not yet clearly established. The subsequent metabolism of DROL into all-trans-13,14-dihydroretinoic acid and other downstream products is catalyzed by the same set of dehydrogenases and cytochrome P450 enzymes (like CYP26A1) that act on all-trans-retinol and all-trans-retinoic acid, respectively. acs.orgnih.govresearchgate.net This competition for enzymes could represent an indirect form of product-related regulation.
Hormonal and Environmental Influences on Regulation (e.g., PPAR-alpha, starvation)
The homeostasis of this compound is significantly influenced by the body's nutritional and hormonal state.
PPAR-alpha (PPARα): As a nuclear receptor activated by fatty acids, PPARα plays a central role in regulating lipid metabolism, particularly during periods of energy deprivation. oup.comreactome.org The identification of RETSAT as a PPARα-regulated gene underscores the link between DROL metabolism and lipid homeostasis. ontosight.aiwikipedia.org Activation of PPARα, for instance by fibrate drugs or during fasting, induces the expression of genes involved in fatty acid oxidation and also upregulates RETSAT. oup.comreactome.org
Starvation: The nutritional state of an organism profoundly affects retinoid metabolism. Starvation induces the expression of RETSAT, leading to increased potential for DROL synthesis. ontosight.aiwikipedia.org Studies in rats have shown that acute starvation alters the equilibrium of vitamin A between plasma and hepatic stores. nih.govtandfonline.com While total vitamin A reserves may not change, plasma retinol levels decrease significantly after 48 to 72 hours of starvation, whereas hepatic retinoid concentrations increase. nih.govtandfonline.com This shift is part of a broader metabolic adaptation to fasting, which involves the downregulation of hepatic retinoic acid biosynthesis. nih.gov The induction of RetSat during starvation suggests a specific role for DROL or its metabolites in the physiological response to nutrient deprivation.
Table 2: Effect of Acute Starvation on Retinoid Levels in Rats
| Duration of Starvation | Plasma Retinol Concentration | Hepatic Retinoid Concentration (per gram liver) | Reference |
|---|---|---|---|
| 24 hours | Depressed (not significant) | Increased | nih.gov, tandfonline.com |
| 48 hours | Decreased to less than half of control | Increased | nih.gov, tandfonline.com |
Feedback Regulation Mechanisms within Retinoid Pathways
The pathway initiated by RetSat is not isolated but is integrated into the broader network of retinoid metabolism, which includes built-in feedback loops. The product of RetSat, this compound, serves as a substrate for the same enzymes that metabolize all-trans-retinol. google.comnih.gov It can be oxidized to all-trans-13,14-dihydroretinal and subsequently to all-trans-13,14-dihydroretinoic acid (DHRA). nih.govresearchgate.net
This metabolite, DHRA, is a functional retinoid. It can activate transcription by binding to retinoic acid receptor (RAR)/retinoid X receptor (RXR) heterodimers, although it is a less potent activator in cell-based assays compared to all-trans-retinoic acid. researchgate.netnih.govnih.gov The synthesis of DHRA and its subsequent activation of nuclear receptors represents a potential feedback mechanism. For example, the expression of cytochrome P450 enzymes of the CYP26 family, which are responsible for catabolizing both all-trans-retinoic acid and DHRA, is strongly induced by retinoic acid itself. acs.org This feed-forward degradation mechanism helps maintain retinoid homeostasis. By being metabolized by and potentially regulating these same pathways, the dihydroretinoid branch of metabolism is subject to this feedback control. acs.orgnih.gov
Furthermore, the very action of RetSat can be considered a regulatory shunt. By converting all-trans-retinol to DROL, RetSat diverts the substrate away from the pathway leading to the synthesis of all-trans-retinoic acid, a highly potent signaling molecule. researchgate.net This redirection of metabolic flow is a crucial control point in determining the balance between different bioactive retinoids.
Emerging Research and Future Directions for All Trans 13,14 Dihydroretinol
Elucidation of Unidentified Metabolic Pathways and Enzymes
The primary known step in the metabolism of all-trans-13,14-dihydroretinol (B17957) is its formation from all-trans-retinol, a reaction catalyzed by the enzyme retinol (B82714) saturase (RetSat). nih.govnih.gov This enzyme saturates the 13-14 double bond in the polyene chain of all-trans-retinol. nih.govnih.gov The resulting (R)-all-trans-13,14-dihydroretinol can then be further metabolized. nih.govacs.org
Subsequent enzymatic processes involve oxidation steps that mirror the metabolism of all-trans-retinol itself. acs.org Broad-spectrum dehydrogenases can oxidize this compound to (R)-all-trans-13,14-dihydroretinal. acs.org This is followed by an irreversible oxidation to (R)-all-trans-13,14-dihydroretinoic acid, a reaction carried out by retinal dehydrogenases. acs.org
However, several questions remain. The full range of enzymes capable of acting on this compound and its derivatives is not yet completely mapped. For instance, while it's known that enzymes involved in retinol oxidation also act on its dihydro- counterpart, the specific identities and tissue-specific roles of all participating enzymes are areas of active investigation. nih.gov Research into the dehydrogenase/reductase (SDR) family of enzymes, such as DHRS8, may reveal additional players in these pathways. nih.gov Furthermore, the potential for alternative metabolic fates of this compound beyond simple oxidation warrants exploration.
Table 1: Known and Investigated Enzymes in this compound Metabolism
| Enzyme/Enzyme Class | Substrate | Product | Function |
|---|---|---|---|
| Retinol Saturase (RetSat) | all-trans-Retinol | This compound | Saturation of the 13-14 double bond. uniprot.orghmdb.ca |
| Dehydrogenases | This compound | all-trans-13,14-Dihydroretinal | Oxidation of the alcohol to an aldehyde. acs.org |
| Retinal Dehydrogenases | all-trans-13,14-Dihydroretinal | all-trans-13,14-Dihydroretinoic Acid | Irreversible oxidation of the aldehyde to a carboxylic acid. acs.org |
| Cyp26 Enzymes | all-trans-13,14-Dihydroretinoic Acid | Oxidized metabolites | Further oxidation and catabolism. ebi.ac.uk |
Role in Unexplored Biological Systems or Model Organisms
Initial studies have detected this compound in various mammalian tissues, including the liver, kidney, and retina, under normal dietary conditions. nih.govnih.gov This suggests a physiological role for the compound. Experiments using Lrat−/− mice (deficient in lecithin:retinol acyltransferase) have been instrumental in studying the in vivo metabolism of retinoids, including the formation of 13,14-dihydroretinoids. nih.govnih.gov
Future research could benefit from exploring the presence and function of this compound in a wider array of biological systems. Investigating its role in non-mammalian vertebrates, such as zebrafish, has already revealed interesting differences in RetSat enzyme specificity, which can produce both this compound and all-trans-7,8-dihydroretinol (B1253979). ebi.ac.uknih.gov This highlights the potential for species-specific variations in dihydroretinoid metabolism and function.
Furthermore, exploring its role in specific cell types or during particular developmental stages could provide critical insights. For example, given the established roles of other retinoids in development and cell differentiation, investigating the effects of this compound in embryonic stem cells or during organogenesis could be a fruitful avenue of research. nih.gov
Development of Novel Analytical Tools for In Situ Detection
The study of this compound and its metabolites has been reliant on techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govresearchgate.net These methods are powerful for the identification and quantification of the compound in tissue extracts. The product of RetSat, this compound, is characterized by a UV absorbance maximum (λmax) of 290 nm, a shift from the 325 nm of all-trans-retinol, which aids in its detection. nih.govgoogle.com
A significant advancement in the field would be the development of novel analytical tools for the in situ detection of this compound. This would allow for the visualization of its spatial and temporal distribution within cells and tissues, providing a more dynamic understanding of its metabolism and function. Techniques such as fluorescence imaging with specific molecular probes or advanced mass spectrometry imaging could potentially be adapted for this purpose. The stereoselective synthesis of (R)-all-trans-13,14-dihydroretinol and its metabolites will be crucial for developing these specific probes and as standards for analytical methods. acs.org
Complete Characterization of Signaling Networks
It has been demonstrated that the downstream metabolite, all-trans-13,14-dihydroretinoic acid, can activate retinoic acid receptor (RAR)/retinoid X receptor (RXR) heterodimers. nih.govnih.gov This suggests that the this compound metabolic pathway can influence gene expression through these nuclear receptors. However, the transactivation potency of all-trans-13,14-dihydroretinoic acid is lower than that of all-trans-retinoic acid. nih.gov
Future research should aim to completely characterize the signaling networks influenced by this compound and its derivatives. This includes identifying the full spectrum of target genes regulated by all-trans-13,14-dihydroretinoic acid and understanding how this regulation differs from that of other retinoids. It is also important to investigate potential non-genomic signaling pathways that may be activated by this compound or its metabolites. mdpi.com The observation that all-trans-13,14-dihydroretinoic acid does not activate RXR homodimers suggests a level of specificity in its signaling that warrants further investigation. nih.govresearchgate.net
Integration with Systems Biology and Omics Approaches (e.g., Lipidomics)
The study of this compound would greatly benefit from its integration into systems biology and "omics" approaches. Lipidomics, the large-scale study of lipids, is particularly relevant. Analyzing the lipid profiles of cells or tissues under conditions of altered this compound levels could reveal connections to other lipid metabolic pathways. researchgate.netfoodb.ca
WikiPathways, a platform for biological pathways, includes retinol metabolism, and integrating detailed data on the this compound branch would be valuable. wikipathways.org Transcriptomics and proteomics could be employed to identify changes in gene and protein expression in response to this compound, providing a broader view of its cellular effects. This integrated approach will be essential for constructing comprehensive models of its biological function.
Functional Interplay with Other Lipid-Mediated Processes (e.g., lipid metabolism, oxidative stress, adipogenesis)
Emerging evidence suggests a complex relationship between RetSat, the enzyme that produces this compound, and various lipid-mediated processes. Studies have shown that RetSat expression is linked to lipid metabolism, and its deficiency can lead to changes in adiposity and the composition of lipids. nih.gov Interestingly, some of the effects of RetSat on processes like adipogenesis and oxidative stress appear to be independent of its known product, this compound. nih.govmdpi.comresearchgate.net This raises the intriguing possibility that RetSat may have other, as-yet-unidentified substrates or products that mediate these effects, or that the enzyme itself has functions beyond its catalytic activity. researchgate.net
Future research should focus on disentangling the direct roles of this compound from the broader functions of RetSat. Investigating the impact of direct supplementation with this compound in RetSat-deficient models could help clarify its specific contributions to lipid metabolism, oxidative stress, and adipogenesis. researchgate.net Understanding this interplay is crucial, especially given the observed deregulation of RetSat in metabolic disorders. nih.gov
Q & A
Q. What enzymatic pathways synthesize all-trans-13,14-dihydroretinol, and how can researchers validate these mechanisms experimentally?
this compound is synthesized via retinol saturase (RetSat), which stereospecifically saturates the C13–C14 double bond of all-trans-retinol. The reaction produces the (13R)-enantiomer as the natural product . To validate this pathway, researchers can:
- Use knockout models (e.g., RetSat−/− mice) to confirm the absence of dihydroretinol in tissues .
- Employ chiral chromatography (e.g., HPLC with chiral columns) to distinguish between (13R) and (13S) enantiomers .
- Quantify intermediates via LC-MS/MS in biological samples (e.g., liver homogenates from retinyl palmitate-fed mice) .
Q. How is this compound metabolized in vivo, and what experimental approaches are used to track its derivatives?
Dihydroretinol is oxidized to all-trans-13,14-dihydroretinoic acid (dhRA) via short-chain dehydrogenases (e.g., RDH10) and retinal dehydrogenases (RALDH1-3) . Key methodologies include:
- Isotope tracing with deuterated retinol to trace metabolic flux .
- Enzyme inhibition assays (e.g., using citral to block RALDH activity) to identify rate-limiting steps .
- Receptor activation assays (e.g., RAR transactivation luciferase reporters) to assess dhRA’s bioactivity .
Advanced Research Questions
Q. What explains the enantioselective bioactivity differences between (13R)- and (13S)-dihydroretinoic acid, and how can structural biology resolve these mechanisms?
The (13S)-dhRA enantiomer exhibits higher RAR agonism and anti-adipogenic activity than the (13R) form due to differential binding in the receptor’s ligand pocket . Methodological strategies include:
- X-ray crystallography of RAR-ligand complexes to map binding interactions .
- Molecular dynamics simulations to compare conformational stability of enantiomers in the receptor pocket .
- Chiral synthesis of enantiopure dhRA (via asymmetric hydrogenation) for in vitro differentiation assays (e.g., 3T3-L1 adipocytes) .
Q. How do contradictory findings on this compound’s role in metabolic diseases align with its proposed biomarker potential?
While RetSat knockout models show increased adiposity , dihydroretinol is also implicated as a biomarker for metabolic syndrome (MetS) and gastric cardia adenocarcinoma (GCA) . Researchers must reconcile these findings by:
- Conducting tissue-specific metabolomics (e.g., adipose vs. plasma) to contextualize its role .
- Validating multi-omics datasets (e.g., microbiome-metabolome networks) to identify confounding factors (e.g., gut microbiota interactions) .
- Performing longitudinal cohort studies to distinguish correlation from causation in disease progression .
Q. What experimental strategies address uncertainties in the isomerization steps of dihydroretinol metabolism?
The isomerization of the 9–10 bond during dhRA synthesis remains poorly understood. Approaches include:
- Enzyme screening (e.g., recombinant isomerases or retinoid-binding proteins) to identify catalysts .
- Stable isotope-resolved NMR to track carbon flux during retinol-to-dhRA conversion .
- CRISPR-Cas9 mutagenesis in zebrafish to test developmental defects linked to isomerization defects .
Methodological Recommendations
- For Stereochemical Analysis : Use chiral stationary phases (e.g., Chiralpak IA) paired with circular dichroism detectors .
- For Receptor Studies : Combine surface plasmon resonance (SPR) with coactivator recruitment assays to quantify RAR binding kinetics .
- For Biomarker Validation : Apply machine learning pipelines (e.g., LASSO regression) to multi-metabolite panels in clinical cohorts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
